![molecular formula C10H13BrClNO B1439684 3-(4-Bromophenoxy)pyrrolidine hydrochloride CAS No. 28491-03-4](/img/structure/B1439684.png)
3-(4-Bromophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Bromophenoxy)pyrrolidine hydrochloride (3-BP-Pyr-HCl) is an organic compound with a wide range of applications in the scientific research field. It is a brominated pyrrolidine derivative, which is a type of cyclic amine containing a five-membered ring of nitrogen and carbon atoms. 3-BP-Pyr-HCl is a versatile compound that has been used in a variety of laboratory experiments, including those related to drug development, chemical synthesis, and biochemistry. This article will provide an overview of 3-BP-Pyr-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a fundamental scaffold in medicinal chemistry for designing compounds aimed at treating various human diseases. The interest in pyrrolidine derivatives stems from their ability to efficiently explore the pharmacophore space due to sp^3 hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage through pseudorotation. This makes pyrrolidine-based compounds promising candidates for developing novel therapeutics with selective biological activities (Li Petri et al., 2021).
Reactivity and Environmental Implications of Bromophenol Derivatives
Bromophenols, such as those derived from bromophenol precursors, undergo various reactions, including oxidation and polymerization, which can lead to the formation of brominated polymeric products. These reactions are of particular concern during water treatment processes, where compounds like potassium permanganate are used. The oxidation of bromophenols by such agents can result in the production of potentially toxic brominated dimeric products, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs), highlighting the environmental impact of these compounds (Jiang et al., 2014).
properties
IUPAC Name |
3-(4-bromophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPGQQCPSVBQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673797 | |
Record name | 3-(4-Bromophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28491-03-4 | |
Record name | Pyrrolidine, 3-(4-bromophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28491-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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